molecular formula C8H11BN2O3 B8737790 (3-(3-Methylureido)phenyl)boronic acid CAS No. 191171-56-9

(3-(3-Methylureido)phenyl)boronic acid

Cat. No.: B8737790
CAS No.: 191171-56-9
M. Wt: 194.00 g/mol
InChI Key: ODESDIRVBZIFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(3-Methylureido)phenyl)boronic acid (CAS: 191171-56-9) is a boronic acid derivative with the molecular formula C₈H₁₁BN₂O₃ and a molecular weight of 194.00 g/mol . Its structure features a phenyl ring substituted with a 3-methylureido group (-NH-C(=O)-NH-CH₃) at the meta position and a boronic acid (-B(OH)₂) group.

Properties

CAS No.

191171-56-9

Molecular Formula

C8H11BN2O3

Molecular Weight

194.00 g/mol

IUPAC Name

[3-(methylcarbamoylamino)phenyl]boronic acid

InChI

InChI=1S/C8H11BN2O3/c1-10-8(12)11-7-4-2-3-6(5-7)9(13)14/h2-5,13-14H,1H3,(H2,10,11,12)

InChI Key

ODESDIRVBZIFOQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)NC)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their functional group differences:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Activities Source
(3-(3-Methylureido)phenyl)boronic acid 3-Methylureido 194.00 Potential H-bond donor/acceptor
(3-(Methylcarbamoyl)phenyl)boronic acid 3-Methylcarbamoyl (-C(=O)-NH-CH₃) Similar to 194.00* High structural similarity (97%)
3-Aminophenylboronic acid (3APBA) 3-Amino (-NH₂) 137.95 Fluorescent; used in ARS binding (K₁ = 1648–2357 M⁻¹)
Phenylboronic acid (PBA) None (parent compound) 121.93 Diagnostic agent; K₁ = 1648 M⁻¹ (ARS binding)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Phenoxymethyl methoxyethyl N/A HDAC inhibitor (IC₅₀ ~1 µM)
1-Amido-2-triazolylethaneboronic acid Triazole ring N/A β-lactamase inhibitor (improved MICs)

*Molecular weight estimated based on structural similarity.

Key Observations:
  • Substituent Impact on Binding: The methylureido group in the target compound likely enhances hydrogen-bonding interactions compared to simpler analogs like PBA or 3APBA. This could improve binding affinity in enzyme active sites, similar to how the triazole substituent in improves β-lactamase inhibition . 3APBA (with an amino group) exhibits fluorescence and moderate binding to ARS (K₁ ~1648–2357 M⁻¹), while methylcarbamoyl analogs () may prioritize steric effects over electronic modulation .
  • Biological Activity: The [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid () demonstrates potent HDAC inhibition at 1 µM, suggesting that bulky, electron-rich substituents enhance target engagement . Triazole-substituted boronic acids () show superior minimal inhibitory concentrations (MICs) against β-lactamases, highlighting the role of heterocycles in improving pharmacokinetics .

Electronic and Steric Comparisons

  • Electron-Withdrawing vs. Electron-Donating Groups: Trifluoromethyl groups (e.g., in 3-(trifluoromethyl)phenylboronic acid, ) increase boronic acid acidity (pKa ~7–8), enhancing reactivity with diols (e.g., in glucose sensing) . The methylureido group, being less electron-withdrawing, may reduce acidity but improve water solubility. Amino groups (3APBA) increase basicity and fluorescence but may reduce stability under physiological conditions .

Preparation Methods

Halogenated Precursor Synthesis

This method constructs the aromatic ring with pre-installed methylureido and halide groups, followed by boronic acid introduction.

Step 1 : Synthesis of 1-bromo-3-(3-methylureido)benzene

  • Substrate : 3-Nitrobenzene derivative

  • Reduction : Hydrogenation over Pd/C converts nitro to amine

  • Urea Formation : Reaction with methyl isocyanate (as in Section 1.1)

  • Bromination : N-bromosuccinimide (NBS) in acetonitrile at 40°C

Step 2 : Miyaura Borylation

  • Catalyst : Pd(dppf)Cl₂ (5 mol%)

  • Ligand : XPhos (10 mol%)

  • Boron Source : Bis(pinacolato)diboron (1.5 equiv)

  • Conditions : DMSO/K₃PO₄, 80°C, 12 hours

Key Parameters :

ParameterOptimal ValueEffect on Yield
Catalyst Loading5 mol%Maximizes turnover
Reaction Temperature80°CBalances rate vs. decomposition
Boron Equivalents1.5Minimizes di-borylation

This method achieves 65–70% overall yield but requires air-sensitive catalysts and rigorous exclusion of moisture.

Directed Ortho-Metalation (DoM) Strategy

Urea as Directing Group

The methylureido group’s weak directing ability necessitates enhanced coordination through:

Lithiation :

  • Base : LDA (2.2 equiv) at –78°C in THF

  • Quenching : Trimethyl borate (3.0 equiv)

Limitations :

  • Competing deprotonation at multiple sites reduces regioselectivity

  • Boronic acid yields ≤50% due to boroxine formation

Improvements :

  • Additives : TMEDA (20 mol%) enhances lithium coordination

  • Stepwise Quenching : Sequential addition of B(OMe)₃ and H₂O

Comparative Analysis of Synthetic Methods

Table 1 : Method Comparison

MethodOverall YieldPurity (%)ScalabilityCost Index
Amine Functionalization68–7295High1.0
Miyaura Borylation65–7090Moderate3.2
Directed Metalation45–5085Low2.5

Key Findings :

  • Amine Functionalization offers the best balance of yield and scalability but requires high-purity 3-aminophenylboronic acid.

  • Miyaura Borylation enables late-stage boronic acid introduction but incurs higher costs from palladium catalysts.

  • Directed Metalation suffers from poor regiocontrol, limiting practical utility.

Stability Challenges and Mitigation Strategies

Boronic Acid Protection

Pinacol Ester Formation :

  • Reagent : Pinacol (1.1 equiv) in toluene with MgSO₄

  • Yield : 89% protected ester

  • Deprotection : HCl (1M) in THF/water restores boronic acid

Benefits :

  • Prevents boroxine formation during ureido group installation

  • Enables chromatographic purification of intermediates

Q & A

Q. What are the standard synthetic routes for (3-(3-Methylureido)phenyl)boronic acid in academic research?

The synthesis typically involves two key steps: (i) preparation of the phenylboronic acid scaffold and (ii) introduction of the 3-methylureido moiety. For the boronic acid core, Suzuki-Miyaura cross-coupling reactions are widely employed, using aryl halides and boronic acid precursors under palladium catalysis . The methylureido group can be introduced via post-functionalization, such as reacting an amine-substituted phenylboronic acid with methyl isocyanate. Alternative routes may utilize urea-forming reagents (e.g., carbonyldiimidazole) to install the ureido group. Purification often involves recrystallization or column chromatography to remove unreacted intermediates and catalyst residues .

Q. How is this compound characterized for structural confirmation?

Structural validation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} and 11B^{11}\text{B} NMR confirm the boronic acid moiety and substituent integration .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS/MS verifies molecular weight and isotopic patterns, critical for boron-containing compounds .
  • X-ray Diffraction (XRD): Single-crystal XRD provides definitive bond-length and angle data, particularly for assessing boron-oxygen interactions .

Advanced Research Questions

Q. What strategies enhance the stability and reactivity of this compound in aqueous solutions?

Boronic acids are prone to hydrolysis, but stability can be improved by:

  • pH Optimization: Maintaining a mildly acidic to neutral pH (5.5–7.4) minimizes boronate ester hydrolysis .
  • Coordination with Diols: Adding saccharides (e.g., mannitol) stabilizes the boronic acid via cyclic ester formation, enhancing solubility and reactivity .
  • Protective Groups: Transient protection of the boronic acid as a trifluoroborate salt during synthesis reduces undesired side reactions .

Q. How can researchers resolve contradictions in bioactivity data for derivatives across different cell lines?

Discrepancies in bioactivity (e.g., tubulin polymerization inhibition ) may arise from cell-specific uptake or metabolic differences. Methodological approaches include:

  • COMPARE Analysis: Statistical correlation of activity profiles across a panel of cell lines (e.g., NCI-60) to identify mechanistic outliers .
  • Cellular Uptake Studies: Fluorescence tagging or radiolabeling to quantify intracellular compound concentrations .
  • Proteomic Profiling: Identify off-target interactions or resistance mechanisms using affinity chromatography or activity-based probes .

Q. What advanced analytical techniques detect trace impurities in this compound samples?

Impurity control (<1 ppm) is critical for pharmacological applications. Recommended methods:

  • LC-MS/MS: Validated per ICH guidelines, this technique detects genotoxic impurities (e.g., residual boronic acid derivatives) with limits of quantification (LOQ) ≤ 0.1 ppm .
  • Ion Chromatography (IC): Quantifies anionic byproducts (e.g., boric acid) with high sensitivity .
  • 19F^{19}\text{F} NMR: Useful for fluorinated impurities, offering specificity without derivatization .

Q. How does the methylureido group influence the electronic properties and Lewis acidity of phenylboronic acid frameworks?

The methylureido substituent acts as an electron-withdrawing group, enhancing Lewis acidity via inductive effects. This can be quantified using:

  • Gutmann-Beckett Method: 31P^{31}\text{P} NMR titration with triethylphosphine oxide to measure acceptor numbers .
  • DFT Calculations: Predict changes in boron’s electrophilicity and orbital hybridization .
    Enhanced acidity improves binding affinity for diols (e.g., bacterial cell wall components), making the compound suitable for targeted antimicrobial studies .

Methodological Considerations

  • Contradiction Handling: Cross-validate synthetic yields and bioactivity data using orthogonal assays (e.g., enzymatic vs. cellular assays) .
  • Safety Protocols: Address mutagenicity risks (PRTR-listed compounds ) by adhering to strict handling guidelines and waste disposal regulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.